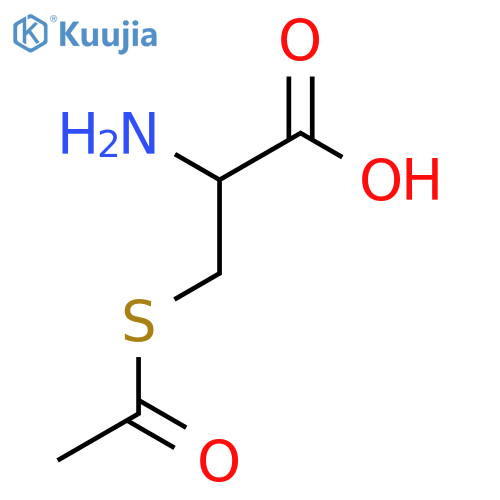

Cas no 15312-11-5 (3-Acetylsulfanyl-2-aminopropanoic acid)

3-Acetylsulfanyl-2-aminopropanoic acid 化学的及び物理的性質

名前と識別子

-

- S-acetyl-L-Cysteine

- L-Cysteine, S-acetyl-

- 3-(Acetylthio)-2-aminopropanoic acid

- 3-acetylsulfanyl-2-aminopropanoic acid

- 3-Acetylsulfanyl-2-aminopropanoic acid

-

- MDL: MFCD32174088

- インチ: 1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)

- InChIKey: XCIRMLHOFVDUDP-UHFFFAOYSA-N

- ほほえんだ: S(C(C)=O)CC(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 163.03031432 g/mol

- どういたいしつりょう: 163.03031432 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.9

- ぶんしりょう: 163.20

- トポロジー分子極性表面積: 106

3-Acetylsulfanyl-2-aminopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D374983-1g |

L-Cysteine, S-acetyl, HCl salt |

15312-11-5 | 95% | 1g |

$485 | 2024-08-03 | |

| eNovation Chemicals LLC | D374983-1g |

L-Cysteine, S-acetyl, HCl salt |

15312-11-5 | 95% | 1g |

$485 | 2025-02-28 | |

| eNovation Chemicals LLC | D374983-1g |

L-Cysteine, S-acetyl, HCl salt |

15312-11-5 | 95% | 1g |

$485 | 2025-02-28 |

3-Acetylsulfanyl-2-aminopropanoic acid 関連文献

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

3-Acetylsulfanyl-2-aminopropanoic acidに関する追加情報

Research Brief on 3-Acetylsulfanyl-2-aminopropanoic acid (CAS: 15312-11-5): Recent Advances and Applications

3-Acetylsulfanyl-2-aminopropanoic acid (CAS: 15312-11-5) is a sulfur-containing amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and functional properties. Recent studies have explored its potential as a building block for peptide synthesis, a modulator of enzymatic activity, and a precursor for the development of novel therapeutics. This research brief aims to summarize the latest findings related to this compound, highlighting its applications and mechanistic insights.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-Acetylsulfanyl-2-aminopropanoic acid in the design of cysteine protease inhibitors. The study demonstrated that the acetylated thiol group of the compound could form reversible covalent bonds with the active site cysteine residues of proteases, thereby inhibiting their activity. This mechanism was leveraged to develop potent inhibitors targeting cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The findings suggest that derivatives of 3-Acetylsulfanyl-2-aminopropanoic acid could serve as promising leads for anti-cancer and anti-inflammatory drug development.

Another recent advancement involves the use of 3-Acetylsulfanyl-2-aminopropanoic acid in peptide-based drug delivery systems. A 2024 study in Bioconjugate Chemistry reported the synthesis of thiol-functionalized peptides using this compound as a key intermediate. The acetylated thiol group provided stability during peptide synthesis, while subsequent deprotection enabled site-specific conjugation with drug molecules or targeting ligands. This approach was successfully applied to enhance the bioavailability and tumor-targeting efficiency of a peptide-drug conjugate in preclinical models of breast cancer.

Beyond its applications in drug development, 3-Acetylsulfanyl-2-aminopropanoic acid has also been explored as a tool for studying redox biology. A 2023 paper in Free Radical Biology and Medicine highlighted its utility as a thiol donor in cellular assays. The compound was shown to modulate glutathione levels and redox homeostasis in cultured neurons, providing insights into the role of thiol metabolism in neurodegenerative diseases. These findings underscore the versatility of 3-Acetylsulfanyl-2-aminopropanoic acid as both a therapeutic agent and a research tool.

In conclusion, recent research on 3-Acetylsulfanyl-2-aminopropanoic acid (CAS: 15312-11-5) has expanded our understanding of its chemical and biological properties, paving the way for innovative applications in drug discovery and biotechnology. Future studies should focus on optimizing its pharmacokinetic profile and exploring its potential in combination therapies. The compound's unique features make it a valuable asset in the ongoing quest for novel therapeutic strategies.

15312-11-5 (3-Acetylsulfanyl-2-aminopropanoic acid) 関連製品

- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)

- 91328-72-2(3a(1H)-Pentalenemethanol, hexahydro-)

- 1210317-06-8(2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide)

- 2764009-96-1(3-(1-methyl-1H-imidazol-5-yl)-4-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid)

- 937597-89-2(<br>ethyl 2-[(2,5-dichlorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carb oxylate)

- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)

- 1805603-90-0(4-(Difluoromethyl)-2-methoxy-3-methylpyridine-5-sulfonyl chloride)

- 895417-71-7(N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)methylbenzamide)

- 1208685-24-8(2-(ethylamino)methylbenzonitrile hydrochloride)